rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid
CAS No.: 2672502-24-6
Cat. No.: VC11992961
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2672502-24-6 |
|---|---|
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | (3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C21H21NO5/c23-19-11-22(10-9-17(19)20(24)25)21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19,23H,9-12H2,(H,24,25)/t17-,19+/m0/s1 |
| Standard InChI Key | SSJRHGSLKJGQFV-PKOBYXMFSA-N |
| Isomeric SMILES | C1CN(C[C@H]([C@H]1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C1CN(CC(C1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CN(CC(C1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₂₁H₂₁NO₅, corresponds to a molecular weight of 367.4 g/mol . Its IUPAC name, (3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid, reflects the stereochemistry at the 3R and 4R positions. Key structural elements include:
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A piperidine ring substituted at positions 3 and 4 with hydroxyl and carboxylic acid groups, respectively.
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An Fmoc group attached to the piperidine nitrogen, providing protection during synthetic processes.
The isomeric SMILES string, C1CN(C[C@H]([C@H]1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, confirms the relative stereochemistry and connectivity.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 367.4 g/mol | |
| Molecular Formula | C₂₁H₂₁NO₅ | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported |
The absence of melting/boiling point data suggests challenges in isolation or characterization under standard conditions .
Synthesis and Purification
Synthetic Pathways
The synthesis of rac-(3R,4R)-1-Fmoc-3-hydroxypiperidine-4-carboxylic acid involves multi-step organic reactions with precise control over temperature, solvent selection, and purification protocols. A generalized approach includes:
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Piperidine functionalization: Introduction of hydroxyl and carboxylic acid groups via oxidation or substitution reactions.
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Fmoc protection: Coupling the Fmoc group to the piperidine nitrogen using N(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
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Racemic resolution: Separation of enantiomers using chiral chromatography or enzymatic methods, though the "rac" prefix indicates the compound is provided as a racemic mixture.
Purification Challenges
Chromatographic techniques such as reverse-phase HPLC or flash chromatography are employed to isolate the product. The polar hydroxyl and carboxylic acid groups necessitate mobile phases with adjusted pH (e.g., trifluoroacetic acid modifiers) to enhance separation efficiency.
Role in Peptide Synthesis and Drug Design
Fmoc-Based Protection Strategy
The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its utility stems from:
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Orthogonal deprotection: Removable under mild basic conditions (e.g., piperidine) without affecting acid-labile side-chain protections.
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UV detectability: The fluorenyl moiety enables monitoring of coupling efficiency via UV absorbance at 301 nm.
Piperidine Derivatives in Pharmaceuticals
Piperidine scaffolds are prevalent in CNS-targeting drugs (e.g., antipsychotics, analgesics) and enzyme inhibitors . The hydroxyl and carboxylic acid substituents in this compound suggest potential as:
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A conformational constraint in peptide-based therapeutics.
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A chelating agent for metal-catalyzed reactions in prodrug activation.
| Feature | Target Compound | Phenyl Analog |
|---|---|---|
| Substituent at C4 | Carboxylic acid | Phenyl group |
| LogP (estimated) | ~1.2 | ~3.5 |
| Solubility | Higher in aqueous buffer | Higher in organic solvents |
Future Directions and Challenges
Research Gaps
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Thermodynamic data: Melting/boiling points and solubility profiles require empirical determination.
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Biological screening: In vitro assays against kinase or protease targets could validate hypothesized mechanisms.
Industrial Applications
Scalable synthesis of this compound could benefit:
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Peptide vaccine development: As a building block for antigenic epitopes.
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PROTACs (Proteolysis-Targeting Chimeras): Leveraging the piperidine scaffold for E3 ligase recruitment.
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